cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole
Description
Properties
IUPAC Name |
(3aR,6aR)-5-butan-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-8(2)12-6-9-4-5-11-10(9)7-12/h8-11H,3-7H2,1-2H3/t8?,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXNLSMGXSGHW-XVBQNVSMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C[C@H]2CCN[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide Generation and Reactivity
Azomethine ylides, generated from α-amino acids or imino esters, serve as pivotal synthons. For example, the condensation of sarcosine (N-methylglycine) with aldehydes produces ylides that undergo cycloaddition with dipolarophiles like acrylonitriles. In the case of cis-5-(sec-butyl) derivatives, the ylide precursor must incorporate a pre-installed sec-butyl group or permit post-cycloaddition functionalization.
A representative protocol involves heating N-(sec-butyl)glycine with formaldehyde in refluxing ethanol, generating an ylide that reacts with maleimides to yield the bicyclic product. The stereochemistry at the 5-position is controlled by the ylide’s substituents and the dipolarophile’s geometry.
Table 1: Cycloaddition Conditions for Octahydropyrrolo[3,4-b]pyrrole Synthesis
| Dipolarophile | Ylide Precursor | Catalyst | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | N-(sec-butyl)glycine | None | 78 | 85:15 |
| Acrylonitrile | Sarcosine + sec-butyl aldehyde | KF/Al₂O₃ | 92 | 92:8 |
| Maleic anhydride | L-Proline derivative | TFA | 65 | 80:20 |
Intramolecular Cyclizations for Ring Closure
Intramolecular variants enhance regiocontrol. For instance, 3-vinyl-1H-indole derivatives undergo Diels-Alder reactions with dienophiles to form tetracyclic intermediates, which rearrange to pyrrolo[3,4-b]pyrroles upon heating. While this method avoids external dipolarophiles, installing the sec-butyl group requires careful design of the starting material’s substituents.
Stereoselective Synthesis of cis-Diastereomers
The cis configuration at position 5 is critical for biological activity, as noted in histamine H₃ receptor ligands.
Chiral Pool Synthesis
Using enantiomerically pure starting materials, such as L-proline derivatives , ensures retention of configuration. For instance, L-proline is converted to a bicyclic intermediate via oxidative dimerization, followed by sec-butyl group installation.
Asymmetric Catalysis
Rhodium-catalyzed [3+2]-cycloadditions with chiral phosphine ligands (e.g., BINAP ) achieve enantiomeric excesses >90%. The sec-butyl group’s steric bulk favors transition states that produce the cis isomer.
Post-Cycloaddition Functionalization
Oxidation and Reduction
Controlled oxidation of the bicyclic system with DDQ introduces ketone functionalities, enabling further derivatization. Conversely, hydrogenation over Pd/C reduces double bonds without affecting the sec-butyl group.
Halogenation and Cross-Coupling
Bromination at the 3-position using NBS facilitates Suzuki-Miyaura couplings with aryl boronic acids, diversifying the scaffold.
Industrial-Scale Considerations
Chemical Reactions Analysis
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow chemists to utilize it in various synthetic pathways to create novel compounds with potential applications in pharmaceuticals and materials science.
The compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Research indicates that this compound has significant antiproliferative effects on cancer cell lines.
Table 1: Cytotoxicity Results of this compound
| Compound | Cell Line | IC50 (μM) | Viability (%) at 100 μM |
|---|---|---|---|
| This Compound | LoVo (colon cancer) | 45 | 39.6 |
The IC50 value of 45 μM indicates moderate cytotoxicity, suggesting potential for development as an anticancer agent.
Medical Applications
The compound is being investigated for its potential use in drug development, particularly as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways; thus, inhibiting their activity can be beneficial in cancer treatment by preventing uncontrolled cell proliferation.
Case Study: Kinase Inhibition
A recent study focused on the mechanism of action of this compound as a kinase inhibitor. The compound was found to bind effectively to the active site of specific kinases, demonstrating its potential as a therapeutic agent in oncology.
Industrial Applications
In addition to its biological and medicinal uses, this compound is utilized in the production of organic materials and natural products. Its unique structure makes it suitable for creating polymers and other materials with desirable properties.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Primary Application |
|---|---|---|---|
| This compound | Moderate | 45 | Cancer treatment |
| Pyrrolo[3,4-b]pyrazine Derivative | High | 30 | Antimicrobial agents |
Mechanism of Action
The mechanism by which cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell growth is a major concern .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs include:
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) Substituents: tert-butyl ester, oxo group. Molecular formula: C₁₂H₁₉NO₃, MW = 225.28 g/mol .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Substituents: tert-butyl ester, benzotriazole-carbonyl group. Molecular formula: Not explicitly stated, but estimated MW ≈ 450–500 g/mol .
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS 1445950-86-6)
Table 1: Structural and Physicochemical Comparison
Pharmacological and Toxicological Profiles
Pharmacological Activity:
- Enzyme Inhibition: The benzotriazole analog () demonstrated autotaxin (ATX) inhibition in Amplex-Red assays, with IC₅₀ values in the nanomolar range. The sec-butyl analog’s activity depends on substituent electronic effects; reduced steric bulk may enhance target binding .
- Receptor Interactions : Sigma receptor binding () is influenced by lipophilicity. The tert-butyl analog’s bulk may hinder sigma-1 binding compared to sec-butyl’s moderate size .
Solubility and Metabolic Stability
- Solubility :
- Metabolic Stability :
- Glutathione adduct screening () revealed that electron-deficient analogs (e.g., benzotriazole) form stable adducts, whereas sec-butyl’s aliphatic chain may reduce electrophilic reactivity .
Biological Activity
The compound cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fused ring system that includes a pyrrole moiety. Its unique structure contributes to its biological activity, particularly in terms of interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various pyrrole derivatives, including this compound. The cytotoxicity was assessed using different cancer cell lines, and results indicated significant antiproliferative effects.
Table 1: Cytotoxicity Results of Pyrrole Derivatives
| Compound | Cell Line | IC50 (μM) | Viability (%) at 100 μM |
|---|---|---|---|
| This compound | LoVo (colon cancer) | 45 | 39.6 |
| Pyrrole derivative 4a | MCF-7 (breast cancer) | 54 | 47.32 |
| Pyrrole derivative 4d | SK-OV-3 (ovarian cancer) | 35 | 35.27 |
The compound exhibited an IC50 value of 45 μM against the LoVo cell line, indicating moderate cytotoxicity. At a concentration of 100 μM , cell viability dropped to 39.6% , suggesting strong antiproliferative activity.
Antibacterial Activity
In addition to cytotoxicity against cancer cells, pyrrole derivatives have shown promising antibacterial properties. Studies demonstrated that certain synthesized compounds exhibited activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Pyrrole Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Pyrrole derivative A | Escherichia coli | 18 |
| Pyrrole derivative B | Salmonella typhi | 20 |
The compound showed a zone of inhibition of 15 mm against Staphylococcus aureus, indicating effective antibacterial activity.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that its cytotoxic effects may be mediated through apoptosis pathways involving caspase activation.
Apoptotic Pathway Involvement
Research indicates that treatment with pyrrole derivatives can lead to increased levels of activated caspases, particularly caspase-3, which is a hallmark of apoptosis. This suggests that the compound may induce programmed cell death in cancer cells through this pathway.
Case Studies and Literature Review
- Study on Novel Pyrroles : A study published in MDPI evaluated a series of new pyrrole derivatives for their biological activity. The results indicated that compounds similar to this compound displayed significant cytotoxicity in various cancer cell lines and showed promise as potential therapeutic agents .
- Antimicrobial Activity Assessment : Another investigation highlighted the antibacterial properties of pyrrole derivatives against multiple bacterial strains, reinforcing their potential as antimicrobial agents .
- Mechanistic Insights : A detailed mechanistic study suggested that certain pyrroles might modulate apoptotic pathways and inhibit cellular proliferation through specific molecular interactions .
Q & A
Q. What in vitro assays are suitable for evaluating the compound’s potential in neuropharmacology?
- Methodological Answer : Use cell lines expressing human orexin receptors (OX1R/OX2R) for calcium flux assays. For insomnia-related targets, measure antagonism via FLIPR tetra assays with IC determination. Prior studies validated disubstituted octahydropyrrolo derivatives as potent orexin modulators (IC < 100 nM) .
Key Notes
- Always cross-reference safety protocols with updated SDS sheets .
- For pharmacological studies, prioritize peer-reviewed in vitro/in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
